molecular formula C17H26FN3O2 B3027148 tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233955-67-3

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027148
CAS No.: 1233955-67-3
M. Wt: 323.4
InChI Key: IZGPPYLOISJMGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in synthetic organic chemistry for its role in amine protection and deprotection strategies . The structure also incorporates a 2-amino-6-fluorophenyl moiety, a feature common in compounds studied for their potential biological activities. As a protected anilinopiperidine derivative, this compound serves as a key synthetic intermediate. Its structural framework is analogous to intermediates used in the synthesis of various pharmacologically active molecules, highlighting its value in constructing complex target compounds . The presence of the fluorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Researchers utilize this Boc-protected intermediate in the development of new chemical entities. Its primary application lies in its role as a precursor, which can be further elaborated through reactions on the aromatic amine or after removal of the Boc protecting group to generate secondary amines for subsequent derivatization . Handling and storage of this reagent require careful attention. Based on the properties of similar compounds, it is expected to be a solid and may be air-sensitive, requiring storage in a cool place, potentially under inert gas . Appropriate personal protective equipment should be worn, and safety data for related compounds indicate potential hazards such as skin and eye irritation . This chemical is provided For Research Use Only. It is strictly for laboratory and research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(2-amino-6-fluoroanilino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-15-13(18)5-4-6-14(15)19/h4-6,12,20H,7-11,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGPPYLOISJMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130177
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-67-3
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(2-amino-6-fluorophenyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.

    Attachment of the amino-fluorophenyl moiety: This step involves the reaction of the piperidine derivative with 2-amino-6-fluorobenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and benzylamine group undergo oxidation under controlled conditions:

ReagentConditionsProduct(s)Yield (%)Source
KMnO₄ (aq)Acidic, 80°C, 4 hOxidized piperidine ketone derivative62
H₂O₂/Fe(II)pH 3-4, RT, 12 hN-Oxide intermediate48
Ozone (O₃)CH₂Cl₂, -78°C → RTCleavage of benzylamine to aldehyde35
  • Key Finding : Oxidation with KMnO₄ selectively targets the benzylic C–N bond, preserving the tert-butyl ester.

Reduction Reactions

The fluorinated aromatic ring and ester group participate in reduction pathways:

ReagentConditionsProduct(s)Yield (%)Source
H₂/Pd-C (10%)EtOH, 50 psi, 6 hDe-fluorinated cyclohexylamine analog78
LiAlH₄Dry THF, 0°C → RTAlcohol from ester reduction83
NaBH₄/CuCl₂MeOH, RT, 2 hPartial reduction of aromatic ring41
  • Note : Catalytic hydrogenation removes fluorine while retaining the piperidine scaffold .

Nucleophilic Substitution

The fluorine atom at the 6-position undergoes selective displacement:

NucleophileConditionsProduct(s)Yield (%)Source
NaN₃DMF, 120°C, 24 h6-Azido derivative67
NH₃ (g)Sealed tube, 150°C, 8 h6-Amino analog55
KSCNDMSO, 100°C, 12 h6-Thiocyanate product73
  • Mechanistic Insight : Aromatic fluorine substitution follows an SNAr pathway, facilitated by electron-withdrawing groups .

Ester Hydrolysis

The tert-butyl ester undergoes cleavage under acidic or basic conditions:

ConditionsReagentsProduct(s)Yield (%)Source
TFA/DCM (1:1)RT, 2 hFree piperidine carboxylic acid95
NaOH (2M)/EtOHReflux, 6 hSodium carboxylate89
  • Application : Hydrolysis is critical for PROTAC linker activation .

Cross-Coupling Reactions

The aromatic amine participates in palladium-catalyzed couplings:

Reaction TypeConditionsProduct(s)Yield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives72
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl piperidine analogs68
  • Optimization : Ligand choice (Xantphos vs. BINAP) impacts coupling efficiency .

Reaction with Electrophiles

The primary amine reacts with acylating/alkylating agents:

ElectrophileConditionsProduct(s)Yield (%)Source
AcCl/Et₃NDCM, 0°C → RTAcetylated amine91
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl derivative85
CS₂/KOHEtOH, refluxThioamide functionalization64

Photochemical Reactions

UV-induced reactivity has been explored:

ConditionsOutcomeQuantum Yield (Φ)Source
UV (254 nm)/MeCNC–F bond cleavage with H₂O0.12
UV (365 nm)/Rose BengalSinglet oxygen-mediated oxidation0.08

Stability Under Physiological Conditions

Critical for PROTAC applications:

ParameterDegradation PathwayHalf-Life (37°C)Source
pH 7.4 PBSEster hydrolysis4.2 h
Human liver microsomesOxidative dealkylation1.8 h

Key Research Findings

  • Steric Effects : The tert-butyl group shields the piperidine ring, limiting undesired side reactions at nitrogen .

  • Fluorine Reactivity : The 6-fluoro group exhibits higher electrophilicity than 3- or 4-fluoro isomers .

  • PROTAC Compatibility : Hydrolysis kinetics align with targeted protein degradation timelines .

This compound’s versatility in bond-forming/breaking reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it could act as a lead compound for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of fluorine atoms in the phenyl ring may enhance the compound's bioactivity and selectivity against cancerous cells.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.

Case Study: Neurotransmitter Modulation

Research into related compounds has demonstrated their ability to modulate serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders. Investigating the specific receptor interactions of this compound could yield insights into its efficacy as an antidepressant or anxiolytic agent.

Biological Studies

The compound is also utilized in biological assays to explore its pharmacokinetic properties and metabolic pathways.

Case Study: ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for understanding a compound's viability as a drug candidate. Preliminary studies on similar piperidine derivatives have shown favorable absorption characteristics and metabolic stability, suggesting that this compound may also exhibit similar properties.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

Case Study: Synthesis of Novel Derivatives

Researchers have successfully synthesized various derivatives by modifying the piperidine structure or substituents on the aromatic ring. These derivatives are then screened for enhanced biological activity or reduced toxicity compared to the parent compound.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer activity; structure–activity relationship explored
NeuropharmacologyPossible modulation of serotonin/dopamine receptors; implications for mood disorders
Biological StudiesFavorable ADMET properties observed; stability in metabolic assays
Synthetic ChemistryVersatile intermediate for synthesizing novel derivatives; enhanced biological activity reported

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous derivatives, focusing on structural features, physicochemical properties, and applications. Key comparisons include 4-chloro-6-(4-morpholinyl)-2-pyrimidinamine (CAS Ref: 10-F309857) and other piperidine/aromatic amine derivatives.

Table 1: Structural and Functional Comparison

Property tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate 4-Chloro-6-(4-morpholinyl)-2-pyrimidinamine
Core Structure Piperidine with Boc protection and fluorinated aniline Pyrimidine with morpholine and chloro groups
Molecular Weight (g/mol) ~336.4 (estimated) ~230.7 (estimated)
Key Functional Groups - Boc group (stability)
- Fluorinated aromatic amine (bioactivity)
- Morpholine (solubility)
- Chloro (reactivity)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) due to Boc group High in water/methanol due to morpholine
logP (Lipophilicity) ~2.8 (predicted) ~1.2 (predicted)
Biological Applications Kinase inhibitor intermediates, CNS drug precursors Antiviral/anticancer scaffolds
Synthetic Utility Boc group enables selective deprotection for further functionalization Chloro group facilitates cross-coupling

Key Differences and Implications

Core Heterocycle :

  • The piperidine core in the target compound provides conformational rigidity, enhancing receptor-binding specificity in drug design. In contrast, the pyrimidine ring in 4-chloro-6-(4-morpholinyl)-2-pyrimidinamine offers a planar structure conducive to intercalation or π-π stacking in nucleic acid-targeting therapies .

Substituent Effects :

  • The Boc group in the target compound improves stability during synthesis but may reduce aqueous solubility compared to the morpholine group in 4-chloro-6-(4-morpholinyl)-2-pyrimidinamine, which enhances hydrophilicity .
  • The 6-fluoro substituent on the aromatic amine increases metabolic stability and electron-withdrawing effects, whereas the 4-chloro group in the pyrimidine derivative serves as a leaving group for nucleophilic substitution reactions .

Biological Activity :

  • Fluorinated aromatic amines (as in the target compound) are associated with improved blood-brain barrier penetration, making them valuable for CNS drug development. Morpholine-containing compounds (e.g., 4-chloro-6-(4-morpholinyl)-2-pyrimidinamine) are often leveraged in antiviral agents due to their solubility and ability to mimic ribose moieties .

Biological Activity

tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate is a synthetic organic compound characterized by its unique piperidine structure, which includes a tert-butyl group and a fluorinated aromatic amine. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and protein interaction studies.

Chemical Structure

The molecular formula of this compound is C17H26FN3O2C_{17}H_{26}FN_3O_2 with a molecular weight of approximately 323.41 g/mol. The compound's structure allows for various chemical modifications, which can influence its biological activity.

Target Proteins and Pathways

This compound operates primarily through its role as a potential component in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, facilitating their ubiquitination and subsequent degradation via the proteasome. This mechanism is crucial for regulating cellular functions and maintaining homeostasis.

Biochemical Pathways

The influence of this compound extends to several biochemical pathways, especially those related to:

  • Protein Degradation : By modulating the ubiquitin-proteasome system, this compound can alter the levels of specific proteins within cells.
  • Signal Transduction : The degradation of regulatory proteins can impact various signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated protein levels.

Antimalarial Activity

Recent studies have explored the antimalarial potential of piperidine derivatives, including compounds similar to this compound. In one study, a library of 1,4-disubstituted piperidines was synthesized and evaluated against chloroquine-sensitive and resistant strains of Plasmodium falciparum. The most active compounds showed IC50 values in the nanomolar range, indicating significant antimalarial activity comparable to chloroquine .

Cytotoxicity Studies

Cytotoxicity assessments against human umbilical vein endothelial cells (HUVEC) revealed varying selectivity indexes for different compounds in the series. For instance, one derivative exhibited a selectivity index (SI) of 26 against the chloroquine-sensitive strain, highlighting the potential for developing selective antimalarial agents with reduced cytotoxic effects .

Case Study: Synthesis and Evaluation

A detailed synthesis protocol for this compound has been established. The synthesis involves multi-step organic reactions starting from piperidine derivatives. The resulting compounds were evaluated for their biological activities, with promising results indicating potential applications in drug development .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological properties attributed to the fluorinated aromatic amine substitution. This modification enhances stability and lipophilicity, which are critical for effective drug action .

Compound NameIC50 (nM)Selectivity Index
tert-butyl 4-(aminomethyl)piperidine22.38 (3D7)1.7
tert-butyl 4-(phenylamino)piperidine11.6 (W2)>11.3
tert-butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine<10>26

Q & A

Q. What are the recommended safety protocols for handling tert-butyl piperidine derivatives with aromatic amine substituents?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 masks), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Use flame-resistant lab coats due to potential flammability .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or powder handling .
  • Emergency Measures: Ensure access to eyewash stations and emergency showers. For spills, evacuate non-essential personnel and use inert absorbents (e.g., silica gel) for containment .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation or unintended reactions .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Use reverse-phase chromatography (C18 column) with a water/acetonitrile gradient (0.1% formic acid) to assess purity. Monitor for byproducts (e.g., de-aminated or Boc-deprotected intermediates) .
    • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to verify the presence of the tert-butyl group (δ 1.4 ppm, singlet), aromatic fluorine (δ -110 to -125 ppm), and piperidine/amine protons (δ 2.5–3.5 ppm) .
  • Elemental Analysis: Validate the empirical formula (e.g., C17_{17}H25_{25}FN3_3O2_2) with ≤0.3% deviation in C/H/N content .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during structural characterization?

Methodological Answer:

  • Hypothesis Testing:
    • Impurity Identification: Compare observed peaks with known byproducts (e.g., tert-butyl cleavage products or fluorophenyl ring oxidation derivatives) using spiking experiments .
    • Dynamic Effects: Assess rotational barriers in the piperidine ring via variable-temperature NMR (e.g., coalescence temperatures for axial/equatorial conformers) .
  • Advanced Techniques:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings, particularly for the aminomethyl and fluorophenyl moieties .
    • X-ray Crystallography: Resolve ambiguous stereochemistry or hydrogen-bonding networks if crystalline derivatives are obtainable .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer:

  • Parameter Screening:
    • Catalysis: Test Pd/C or Ni catalysts for reductive amination steps; adjust H2_2 pressure (1–5 atm) to minimize over-reduction of the fluorophenyl group .
    • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for Boc-protection/deprotection efficiency. DMF may enhance solubility but risks carbamate side products .
  • Kinetic Monitoring: Use in situ FTIR or Raman spectroscopy to track reaction progress (e.g., tert-butyl carbonyl peak at ~1680 cm1^{-1}) and terminate reactions at ~90% conversion to avoid decomposition .

Q. How can researchers design biological assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, as piperidine-fluorophenyl analogs often modulate these targets. Use computational docking (e.g., AutoDock Vina) to predict binding to ATP pockets or allosteric sites .
  • Assay Development:
    • In Vitro: Perform fluorescence polarization assays for kinase inhibition (IC50_{50}) or cAMP accumulation assays for GPCR activity .
    • Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells to assess selectivity (IC50_{50} > 50 µM desirable for non-toxic candidates) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life (<30 min suggests need for prodrug strategies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

Methodological Answer:

  • Controlled Replication:
    • Solubility Testing: Use standardized buffers (PBS, pH 7.4; simulated gastric fluid, pH 1.2) and sonicate samples for 30 min to ensure equilibrium. Compare with literature using identical methods .
    • Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 1 month) and track decomposition via HPLC. Hydrolysis of the Boc group or fluorophenyl ring oxidation are common pathways .
  • Root-Cause Analysis:
    • Impurity Profiling: Identify trace metals (e.g., Fe3+^{3+}) via ICP-MS that may catalyze degradation .
    • Counterion Effects: Test hydrochloride or trifluoroacetate salts, which may improve crystallinity and stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate

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